molecular formula C22H20F3NO6 B2824429 9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951945-92-9

9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2824429
CAS No.: 951945-92-9
M. Wt: 451.398
InChI Key: UNAFKVBXBJJENZ-UHFFFAOYSA-N
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Description

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (molecular formula: C₂₂H₂₀F₃NO₅; molecular weight: 435.398 g/mol) is a chromeno-oxazine derivative characterized by a fused heterocyclic core. Key structural features include:

  • Position 2: A trifluoromethyl (-CF₃) group, imparting electron-withdrawing properties and metabolic stability.
  • Position 9: A 2-methoxyethyl chain, enhancing solubility and modulating steric effects.
    This compound’s structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in anti-inflammatory and osteogenic pathways .

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-28-10-9-26-11-16-17(30-12-26)8-7-15-18(27)20(21(22(23,24)25)32-19(15)16)31-14-5-3-13(29-2)4-6-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAFKVBXBJJENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 951945-92-9) is a complex organic molecule characterized by its unique chromeno-oxazine core and various functional groups that enhance its biological activity. This article reviews the biological properties of this compound, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F3NO6C_{22}H_{20}F_3NO_6, with a molecular weight of 451.4 g/mol. The structural features include:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Methoxy substituents : Participate in hydrogen bonding and influence solubility.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of chromone have been noted for their anticancer activities, suggesting a potential for the studied compound to possess similar effects. The presence of methoxy groups may enhance the interaction with microbial targets.

Compound Structural Features Biological Activity
Chromone derivativesChromone coreAnticancer activities
4-MethoxyphenolSimple phenolic structureAntioxidant properties
TrifluoromethylbenzeneTrifluoromethyl group on benzeneSolvent properties

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes linked to various diseases. For example, compounds with similar structures have shown inhibitory activity against cholinesterases, which are critical in neurodegenerative disorders. The inhibition of these enzymes could provide therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

  • Cholinesterase Inhibition Study
    • A related study on compounds with similar functionalities reported IC50 values for butyrylcholinesterase (BChE) inhibition around 46.42 μM and moderate activity against acetylcholinesterase (AChE) at 157.31 μM. This suggests that our compound could exhibit comparable or enhanced inhibitory effects due to its structural complexity.
  • Antimicrobial Screening
    • In vitro studies have shown that structurally similar compounds exhibit activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. Future research should focus on testing this compound against these organisms to evaluate its potential as an antimicrobial agent.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymatic Pathways : The trifluoromethyl group may facilitate binding to target enzymes by enhancing hydrophobic interactions.
  • Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The table below compares substituents and physical properties of the target compound with analogs from the literature:

Compound Name (Position 9 / 3 / 2) Substituents (9, 3, 2) Melting Point (°C) Key Activity/Properties Reference
Target Compound 2-methoxyethyl, 4-methoxyphenoxy, CF₃ Not reported Anti-inflammatory (hypothesized)
9-butyl-3-(4-methoxyphenyl)-2-methyl analog Butyl, 4-methoxyphenyl, CH₃ 120–121 Osteoblast promotion (BMP/Smad)
9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-2-methyl Furan-3-ylmethyl, 4-methoxyphenyl, CH₃ 160–161 Dual osteoblast/osteoclast modulation
9-(4-fluorobenzyl)-4-(4-methoxyphenyl) analog 4-fluorobenzyl, 4-methoxyphenyl, H Not reported Unspecified pharmacological activity
3-(3,4-dimethoxyphenyl)-9-(4-hydroxypentyl) 4-hydroxypentyl, 3,4-dimethoxyphenyl, CH₃ 78–79 Synthetic intermediate
Key Observations:
  • Position 9 Substituents : Bulky groups like furan-3-ylmethyl (compound 7, ) correlate with higher melting points (160–161°C), suggesting stronger intermolecular interactions. The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to alkyl chains (e.g., butyl).
  • Position 3 Substituents: Electron-donating groups (e.g., methoxy) enhance aromatic interactions.
  • Position 2 Substituents : Trifluoromethyl groups (-CF₃) are associated with increased metabolic stability and bioavailability compared to methyl (-CH₃) groups .
Anti-Inflammatory Activity ():

Chromeno-oxazine derivatives with substituted aryl groups at position 3 (e.g., 4-methoxyphenyl) demonstrated significant anti-inflammatory effects in murine models. The target compound’s trifluoromethyl group may enhance binding to inflammatory mediators like cyclooxygenase (COX) enzymes .

Osteogenic Activity ():
  • Compound 7 (furan-3-ylmethyl at position 9): Exhibited dual activity in promoting osteoblast formation (via BMP/Smad pathway) and inhibiting osteoclastogenesis (via RANKL/OPG pathway), outperforming the drug ipriflavone in vivo.
  • Compound 2 (butyl at position 9): Showed moderate osteoblast promotion but lacked antiosteoclast effects.
    The target compound’s 2-methoxyethyl group may offer a unique steric profile for bone-targeted therapies .
Anticancer Potential ():


Analog 2-(3,4-dichlorophenyl)-9-(3-fluorobenzyl)-3-hydroxy demonstrated cytotoxicity against cancer cell lines, suggesting that halogenated substituents (e.g., Cl, F) enhance anticancer activity. The target compound’s -CF₃ group could similarly improve tumor selectivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Approach :

  • Begin with a Pechmann condensation to construct the chromeno framework, followed by oxazine ring formation via cyclization using reagents like POCl₃ or polyphosphoric acid .
  • Introduce substituents (e.g., methoxyethyl, trifluoromethyl) using nucleophilic aromatic substitution or Mitsunobu reactions , optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to suppress side reactions .
  • Monitor reaction progress with TLC/HPLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Final purity (>95%) can be confirmed via ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.8 ppm), trifluoromethyl (δ 110–125 ppm in ¹³C), and chromeno-oxazine protons (δ 4.5–6.0 ppm) to verify substitution patterns .
  • FT-IR : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 449.4) and isotopic patterns for trifluoromethyl groups .

Q. How can solubility challenges in biological assays be addressed methodologically?

  • Strategies :

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining cell viability .
  • Synthesize prodrugs (e.g., ester derivatives) to improve lipophilicity for membrane penetration, followed by enzymatic cleavage in target tissues .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for substituent effects on bioactivity?

  • Methodology :

  • Design a focused library of analogs with variations in substituents (e.g., replacing methoxyethyl with ethoxypropyl or modifying the trifluoromethyl position).
  • Evaluate binding affinities (e.g., via SPR or ITC) against targets like kinase enzymes or GPCRs. Correlate activity data with Hammett σ values or molecular volume parameters to quantify electronic/steric effects .
  • Example SAR findings: Trifluoromethyl groups enhance metabolic stability, while methoxy substituents improve receptor binding (Ki values < 100 nM in kinase assays) .

Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?

  • Troubleshooting Steps :

  • Standardize assay buffers (pH 7.4, 25 mM Tris-HCl) and pre-incubation times to minimize variability .
  • Perform dose-response curves (10⁻¹²–10⁻⁶ M) in triplicate to calculate robust IC₅₀ values.
  • Use molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies under varying ionic strengths or co-factor availability .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

  • Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products (e.g., hydrolysis of the oxazine ring) .
  • Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability. Use LC-MS/MS to quantify intact compound recovery (<10% degradation over 24 hours) .

Q. How can researchers design analogs to overcome resistance mechanisms in target pathogens?

  • Approach :

  • Introduce bulky substituents (e.g., tert-butyl) at positions prone to metabolic cleavage, reducing susceptibility to efflux pumps .
  • Perform crystallography of the compound bound to mutant enzymes (e.g., β-lactamase variants) to guide rational modifications .

Q. What computational methods are reliable for predicting binding interactions with novel targets?

  • Tools and Workflow :

  • Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor interactions over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp189 in trypsin-like proteases) .
  • Validate predictions with alanine scanning mutagenesis and surface plasmon resonance (SPR) to quantify binding energy changes (ΔΔG) .

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